molecular formula C12H13Cl2NO2 B14869115 2,4-dichloro-6-{(E)-[(tetrahydrofuran-2-ylmethyl)imino]methyl}phenol

2,4-dichloro-6-{(E)-[(tetrahydrofuran-2-ylmethyl)imino]methyl}phenol

Cat. No.: B14869115
M. Wt: 274.14 g/mol
InChI Key: QYYKYMRQDABKAR-UHFFFAOYSA-N
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Description

(E)-2,4-dichloro-6-((((tetrahydrofuran-2-yl)methyl)imino)methyl)phenol is a synthetic organic compound that belongs to the class of phenols Phenols are characterized by the presence of a hydroxyl group (-OH) attached to an aromatic hydrocarbon group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2,4-dichloro-6-((((tetrahydrofuran-2-yl)methyl)imino)methyl)phenol typically involves the following steps:

    Starting Materials: The synthesis begins with 2,4-dichlorophenol and tetrahydrofuran-2-carbaldehyde.

    Formation of the Iminomethyl Intermediate: The aldehyde group of tetrahydrofuran-2-carbaldehyde reacts with the amine group of an appropriate precursor to form an imine intermediate.

    Final Coupling Reaction: The imine intermediate is then coupled with 2,4-dichlorophenol under specific reaction conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route for large-scale production. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(E)-2,4-dichloro-6-((((tetrahydrofuran-2-yl)methyl)imino)methyl)phenol can undergo various chemical reactions, including:

    Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.

    Reduction: The imine group can be reduced to form amines.

    Substitution: The chlorine atoms on the aromatic ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted phenols.

Scientific Research Applications

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activity, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.

    Industry: Used in the development of new materials or as a component in chemical formulations.

Mechanism of Action

The mechanism of action of (E)-2,4-dichloro-6-((((tetrahydrofuran-2-yl)methyl)imino)methyl)phenol involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins to exert its effects.

    Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichlorophenol: A precursor in the synthesis of the compound.

    Tetrahydrofuran-2-carbaldehyde: Another precursor used in the synthesis.

    Other Phenols: Compounds with similar structures and functional groups.

Uniqueness

(E)-2,4-dichloro-6-((((tetrahydrofuran-2-yl)methyl)imino)methyl)phenol is unique due to its specific combination of functional groups and potential applications. Its structure allows for diverse chemical reactivity and biological activity, making it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C12H13Cl2NO2

Molecular Weight

274.14 g/mol

IUPAC Name

2,4-dichloro-6-(oxolan-2-ylmethyliminomethyl)phenol

InChI

InChI=1S/C12H13Cl2NO2/c13-9-4-8(12(16)11(14)5-9)6-15-7-10-2-1-3-17-10/h4-6,10,16H,1-3,7H2

InChI Key

QYYKYMRQDABKAR-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)CN=CC2=C(C(=CC(=C2)Cl)Cl)O

Origin of Product

United States

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